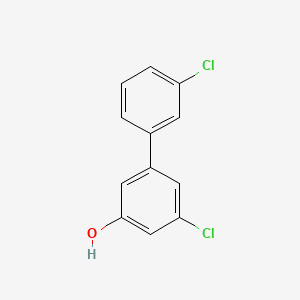![molecular formula C27H31Cl2FeN3 B6321701 {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 210537-37-4](/img/structure/B6321701.png)
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features an iron(II) center coordinated to a bis(imino)pyridine ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of 2,6-diacetylpyridine with 2-isopropylaniline to form the bis(imino)pyridine ligand. This ligand is then reacted with an iron(II) salt, such as iron(II) chloride, under inert atmosphere conditions to yield the desired coordination compound .
Reaction Steps::- Formation of the Ligand::
- 2,6-Diacetylpyridine is reacted with 2-isopropylaniline in the presence of an acid catalyst to form the bis(imino)pyridine ligand.
- Reaction conditions: Typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
- Coordination with Iron(II)::
- The bis(imino)pyridine ligand is then reacted with iron(II) chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Reaction conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron(II) center.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow synthesis techniques and the use of automated reactors to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions: {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride can undergo various chemical reactions, including:
- Oxidation and Reduction::
- The iron(II) center can be oxidized to iron(III) under suitable conditions.
- Common oxidizing agents: Hydrogen peroxide, oxygen.
- Reduction back to iron(II) can be achieved using reducing agents like sodium borohydride.
- Substitution Reactions::
- Ligand substitution reactions where the bis(imino)pyridine ligand can be replaced by other ligands.
- Common reagents: Phosphines, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(II) center typically results in the formation of iron(III) complexes, while substitution reactions can yield a variety of iron(II) or iron(III) coordination compounds with different ligands.
科学的研究の応用
Chemistry: In chemistry, {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in various organic transformations. Its ability to facilitate reactions such as hydrogenation, polymerization, and cross-coupling makes it valuable in synthetic chemistry .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential as a therapeutic agent is being explored, particularly in the context of its redox properties and ability to interact with biological molecules.
Industry: In industry, this compound is investigated for its use in materials science, particularly in the development of magnetic materials and sensors. Its unique electronic properties make it suitable for applications in electronic devices and magnetic storage media .
作用機序
The mechanism by which {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects is primarily through its coordination chemistry. The iron(II) center can participate in various redox reactions, and the bis(imino)pyridine ligand can stabilize different oxidation states of iron. This allows the compound to act as a versatile catalyst and to interact with a range of substrates.
類似化合物との比較
Similar Compounds:
- {2,6-Bis[1-(phenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(benzimidazol-2-yl)pyridine]}-iron(II)-dichloride
Uniqueness: {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is unique due to the presence of the isopropyl groups on the phenyl rings, which can influence the steric and electronic properties of the compound. This can affect its reactivity and stability, making it distinct from other similar compounds .
特性
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.2ClH.Fe/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4;;;/h7-19H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVAYJRXURQOZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)




